N-cyclopropyl-2-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide
Description
N-cyclopropyl-2-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide: is a complex organic compound that features a unique combination of cyclopropyl, oxazole, and thiolane moieties
Properties
IUPAC Name |
N-cyclopropyl-2-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4S/c1-10-15(22-14(17-10)8-11-2-3-11)16(19)18(12-4-5-12)13-6-7-23(20,21)9-13/h11-13H,2-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKMHJPYPAVQXOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC(=N1)CC2CC2)C(=O)N(C3CC3)C4CCS(=O)(=O)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-2-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an α-haloketone and an amide.
Introduction of the Cyclopropyl Groups: Cyclopropyl groups can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Attachment of the Thiolane Moiety: The thiolane ring can be introduced through nucleophilic substitution reactions involving thiolane derivatives.
Final Coupling: The final step involves coupling the synthesized intermediates under specific conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxazole ring or the carbonyl group, potentially leading to the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyclopropyl and thiolane moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the selectivity and efficiency of catalytic reactions.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industry
Polymer Synthesis: The compound can be used as a monomer or a cross-linking agent in the synthesis of advanced polymers.
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-(cyclopropylmethyl)-N-(1,1-dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
List of Similar Compounds
- 2-(Cyclopropylmethyl)-4-methyl-1,3-oxazole-5-carboxamide
- N-(1,1-Dioxothiolan-3-yl)-4-methyl-1,3-oxazole-5-carboxamide
- N-cyclopropyl-4-methyl-1,3-oxazole-5-carboxamide
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
